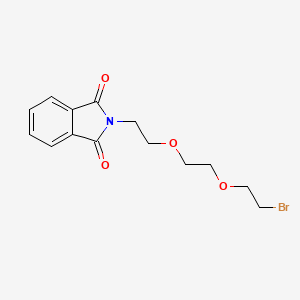

2-(2-(2-(2-Bromoethoxy)ethoxy)ethyl)isoindoline-1,3-dione

Description

2-(2-(2-(2-Bromoethoxy)ethoxy)ethyl)isoindoline-1,3-dione is a bromine-terminated polyethylene glycol (PEG)-linked phthalimide derivative. Its structure comprises an isoindoline-1,3-dione core connected to a bromoethyl ethoxy chain, enabling its use as a versatile alkylating agent or intermediate in organic synthesis. The bromine atom serves as a reactive leaving group, making the compound valuable in nucleophilic substitution reactions, particularly in drug conjugation or polymer modifications .

The synthesis typically involves Gabriel synthesis or nucleophilic displacement. For instance, potassium phthalimide reacts with bromoethyl PEG tosylates in polar aprotic solvents like DMF or THF under reflux conditions . reports a related compound, 2-[2-(2-bromoethoxy)ethyl]isoindoline-1,3-dione (CAS 86927-03-9), synthesized via similar protocols with a molecular weight of 298.13 g/mol .

Properties

IUPAC Name |

2-[2-[2-(2-bromoethoxy)ethoxy]ethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO4/c15-5-7-19-9-10-20-8-6-16-13(17)11-3-1-2-4-12(11)14(16)18/h1-4H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDODZOZWGDTABT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCOCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(2-Bromoethoxy)ethoxy)ethyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then further modified to introduce the bromoethoxy side chain . The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles are often applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(2-Bromoethoxy)ethoxy)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromoethoxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various isoindoline-1,3-dione derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its applications in medicinal chemistry include:

- Antipsychotic Agents : Research indicates that derivatives of isoindoline compounds can exhibit antipsychotic properties. The unique structure of 2-(2-(2-(2-Bromoethoxy)ethoxy)ethyl)isoindoline-1,3-dione allows for the modulation of dopamine receptors, particularly the D2 receptor, which is crucial in treating schizophrenia and other psychotic disorders .

- Neurodegenerative Diseases : The compound has shown potential in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to interact with specific molecular targets may help mitigate symptoms or slow disease progression .

Material Science Applications

In material science, this compound is utilized for:

- Development of Photochromic Materials : The compound's unique electronic properties make it suitable for creating materials that change color upon exposure to light. This application is particularly valuable in the design of smart materials and sensors .

- Polymer Additives : It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength. This application is critical in industries requiring durable materials .

Biological Studies

The compound has been explored for its biological activities beyond medicinal applications:

- Mechanism of Action Studies : Research has demonstrated that this compound can modulate various biological pathways. For instance, it has been shown to influence cell signaling pathways that are essential for maintaining cellular homeostasis .

- Potential Anticancer Activity : Preliminary studies suggest that isoindoline derivatives, including this compound, may possess anticancer properties by inducing apoptosis in cancer cells. Further research is needed to elucidate the specific mechanisms involved .

Case Studies

- Synthesis and Characterization : A study conducted by Kadi et al. demonstrated a solid-phase-assisted approach for synthesizing derivatives of isoindoline compounds, including this compound. The synthesis involved using potassium phthalimide and bis(2-bromoethyl) ether under controlled conditions, yielding high purity products suitable for further research .

- Biological Activity Assessment : In a biological study assessing the effects of isoindoline derivatives on neuronal cells, researchers found that certain derivatives exhibited neuroprotective effects against oxidative stress-induced damage. This highlights the potential for developing neuroprotective agents from this compound class .

Mechanism of Action

The mechanism of action of 2-(2-(2-(2-Bromoethoxy)ethoxy)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs vary in terminal functional groups (bromo, hydroxy, methoxy) and PEG chain lengths, influencing their reactivity, solubility, and applications. Below is a detailed comparison:

Substituent Variations

Bromo-Terminated Derivatives

- Target Compound: Structure: Bromo-terminated tri-ethoxy chain. Applications: Alkylating agent for drug conjugation, polymer functionalization, or PROTAC synthesis .

- 2-[2-(2-Bromoethoxy)ethyl]isoindoline-1,3-dione (CAS 86927-03-9): Molecular Formula: C₁₂H₁₂BrNO₃. Molecular Weight: 298.13 g/mol. Key Feature: Shorter ethoxy chain; used in Gabriel synthesis for amine protection .

Hydroxy-Terminated Derivatives

- 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethyl)isoindoline-1,3-dione (CAS 75001-08-0): Molecular Formula: C₁₄H₁₇NO₅. Molecular Weight: 279.29 g/mol. Applications: Intermediate for bioconjugation, solubility enhancer in drug design, and precursor for bromo/methoxy derivatives . Synthesis Yield: 57% (via Mitsunobu reaction with DIAD and PPh₃) .

Methoxy-Terminated Derivatives

Chain Length and PEG Modifications

Reactivity and Functionalization

- Bromo Derivatives : Exhibit superior electrophilicity for SN2 reactions. For example, ’s compound participates in amine alkylation for drug-linker synthesis .

- Hydroxy Derivatives : Serve as precursors for further functionalization (e.g., bromination, tosylation). reports a hydroxy analog used in nucleoside prodrug synthesis with a 76% yield .

- Methoxy Derivatives : Less reactive but stable under physiological conditions, ideal for PEGylation .

Key Research Findings

Synthetic Yields: Bromo derivatives: 58–86% (via Gabriel synthesis) . Hydroxy derivatives: 57–76% (via Mitsunobu or nucleophilic substitution) . Methoxy derivatives: 60% (via tosylate displacement) .

Structure-Activity Relationships :

- Longer PEG chains improve aqueous solubility but reduce cell permeability .

- Bromine enhances electrophilicity, critical for covalent drug conjugates .

Crystallographic Data: Bromoethyl phthalimides exhibit planar isoindoline cores with Br···O non-covalent interactions stabilizing crystal structures .

Biological Activity

The compound 2-(2-(2-(2-Bromoethoxy)ethoxy)ethyl)isoindoline-1,3-dione (CAS: 86927-04-0) is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula

- Molecular Formula : C14H16BrNO4

- Molecular Weight : 342.19 g/mol

- IUPAC Name : this compound

Structural Representation

The structural formula of the compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, potentially influencing multiple signaling pathways. Research indicates that compounds with similar structures often exhibit:

- Antiviral Properties : Targeting viral proteins and inhibiting their function.

- Anticancer Activity : Inducing apoptosis in cancer cells through various mechanisms.

Anticancer Potential

Isoindoline derivatives have also been investigated for their anticancer properties. A study demonstrated that certain isoindoline compounds could induce cell cycle arrest and apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and modulation of apoptotic pathways . The specific activity of this compound in cancer models remains to be elucidated but warrants further investigation.

Summary of Biological Activities

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| 2-Bromoethoxyethylisoindoline | 86927-04-0 | Antiviral, Anticancer potential |

| GNF-2-deg | N/A | Antiviral (Dengue virus) |

| 2-12-2-deg | N/A | Antiviral (Flavivirus) |

Q & A

Q. Table 1. Key Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space group | P1 | |

| Br⋯O distance | 3.517–3.950 Å | |

| π–π stacking distance | 3.517 Å (benzene-maleimide) |

Q. Table 2. Computational vs. Experimental Bond Lengths

| Bond Type | Experimental (XRD) | DFT (B3LYP) |

|---|---|---|

| C–Br | 1.93 Å | 1.89 Å |

| C=O | 1.21 Å | 1.23 Å |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.